AG 1295

Description

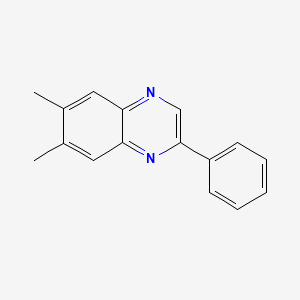

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethyl-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCLVJEQCJWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274351 | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71897-07-9 | |

| Record name | 71897-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6,7 Dimethyl 2 Phenylquinoxaline

Condensation Reactions Involving 1,2-Diamines and Dicarbonyl Precursors

The classical and most direct approach to the quinoxaline (B1680401) core involves the cyclocondensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. This method is widely employed due to its reliability and the commercial availability of the starting materials.

Reaction of 4,5-Dimethylbenzene-1,2-diamine with Phenylglyoxal (B86788) or its Equivalents

The most straightforward synthesis of 6,7-Dimethyl-2-phenylquinoxaline involves the direct condensation of 4,5-Dimethylbenzene-1,2-diamine with phenylglyoxal. rsc.org In this reaction, the two amino groups of the diamine react sequentially with the two carbonyl groups of the phenylglyoxal to form the pyrazine (B50134) ring of the quinoxaline system.

A notable one-pot process involves the in-situ generation of phenylglyoxal from phenylacetylene, which is then trapped by 4,5-dimethylbenzene-1,2-diamine. rsc.org This method, which utilizes a copper-catalyzed photoredox process, yields 6,7-dimethyl-2-phenylquinoxaline in a 65% yield. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| 4,5-Dimethylbenzene-1,2-diamine | Phenylglyoxal (in situ from Phenylacetylene) | CuI, 2-picolinic acid, blue LEDs, O₂ | 6,7-Dimethyl-2-phenylquinoxaline | 65% |

Condensation of o-Phenylenediamines with α-Halo Ketones

An alternative to using α-dicarbonyl compounds is the reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides. longdom.org This method proceeds through the initial formation of an α-amino ketone intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the quinoxaline. Various catalysts, including zirconium tungstate, have been employed to promote this reaction, often resulting in good to excellent yields. longdom.org While this method is general for quinoxaline synthesis, its specific application to produce 6,7-Dimethyl-2-phenylquinoxaline would involve the use of 4,5-Dimethylbenzene-1,2-diamine and a suitable α-halo ketone.

Reactions Involving 2-Oxo-2-phenylacetaldehyde and Diamine Derivatives

2-Oxo-2-phenylacetaldehyde, another name for phenylglyoxal, is a key precursor in many quinoxaline syntheses. Its reaction with various o-phenylenediamine derivatives is a well-established method for producing a wide array of substituted quinoxalines. The reaction's efficiency can be influenced by the choice of solvent and catalyst.

Synthesis from Nitroamine Derivatives and Vicinal Diols

A more recent and innovative approach involves the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. rsc.orgnih.govresearchgate.net This method utilizes a transfer hydrogenative condensation strategy, where the vicinal diol acts as a hydrogen donor to reduce the nitro group of the 2-nitroaniline (B44862) to an amino group in situ. nih.govresearchgate.net The resulting o-phenylenediamine then condenses with the dicarbonyl compound formed from the oxidation of the vicinal diol. nih.gov Catalysts such as ruthenium and iron complexes have proven effective in facilitating this transformation. rsc.orgnih.gov This strategy offers an advantage by avoiding the need for external reducing agents. rsc.org

Catalytic Approaches in 6,7-Dimethyl-2-phenylquinoxaline Synthesis

The development of catalytic systems has significantly advanced the synthesis of quinoxalines, offering milder reaction conditions, improved yields, and greater functional group tolerance.

Copper-Catalyzed Photoredox Processes

Visible-light-induced copper-catalyzed reactions have emerged as a powerful tool for organic synthesis. beilstein-journals.orgbeilstein-journals.org In the context of 6,7-Dimethyl-2-phenylquinoxaline synthesis, a copper-catalyzed photoredox process enables the controlled oxidation of terminal alkynes, like phenylacetylene, to form phenylglyoxal as a stable intermediate. rsc.orgnih.gov This in situ generated dicarbonyl compound is then readily condensed with 4,5-Dimethylbenzene-1,2-diamine to produce the target quinoxaline. rsc.org This one-pot method is advantageous due to its mild reaction conditions, utilization of molecular oxygen as a sustainable oxidant, and the use of an inexpensive and abundant copper catalyst. rsc.orgbeilstein-journals.org The reaction is typically carried out at room temperature under irradiation with blue LEDs. rsc.org

| Starting Material | Reagents | Catalyst System | Product | Key Features |

| Phenylacetylene | 4,5-Dimethylbenzene-1,2-diamine, O₂ | CuI, 2-picolinic acid, blue LEDs | 6,7-Dimethyl-2-phenylquinoxaline | One-pot, mild conditions, sustainable oxidant |

Bismuth(III) Chloride Catalysis

Bismuth(III) chloride (BiCl₃) has been demonstrated as a facile and efficient catalyst for the synthesis of quinoxaline derivatives, including 6,7-Dimethyl-2-phenylquinoxaline. This method involves the oxidative-condensation of an o-phenylenediamine with an α-halo ketone. Specifically, the reaction of 4,5-dimethyl-1,2-phenylenediamine with a phenacyl bromide derivative in the presence of a catalytic amount of BiCl₃ at room temperature affords the target compound in high yield. The use of acetonitrile (B52724) as a solvent has been found to be optimal for this reaction.

A study reported the synthesis of 6,7-dimethyl-2-phenylquinoxaline (identified as 3m in the study) as a yellow solid with a melting point of 107-109°C. The structure was confirmed by various spectroscopic methods.

Table 1: Spectroscopic Data for 6,7-Dimethyl-2-phenylquinoxaline synthesized using BiCl₃ Catalysis

| Spectral Data Type | Observed Peaks/Signals |

| IR (neat, cm⁻¹) | 3041, 2822, 2742, 1596, 1488, 1402, 1276, 1204, 1043, 951, 728 |

| ¹H NMR (CDCl₃, δ ppm) | 2.56 (s, 6H, -CH₃), 7.52-7.60 (m, 3H, ArH), 7.81 (d, 2H, ArH), 8.11-8.14 (m, 2H, ArH), 9.22 (s, 1H, C₃-H) |

| EIMS (m/z) | 249 (M+H)⁺ |

Data sourced from a study on BiCl₃ catalyzed synthesis of quinoxalines.

Organocatalysis (e.g., Camphorsulfonic Acid)

Organocatalysis represents a green and metal-free approach to quinoxaline synthesis. Camphorsulfonic acid (CSA), a chiral Brønsted acid, is an effective organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds. nih.govscilit.com While specific literature detailing the use of CSA for the direct synthesis of 6,7-Dimethyl-2-phenylquinoxaline is not abundant, the general applicability of CSA in catalyzing the condensation of 1,2-diamines with 1,2-dicarbonyl compounds suggests its potential in this specific synthesis. nih.govrsc.org The reaction, typically carried out in an aqueous ethanol (B145695) mixture at room temperature, benefits from the catalyst's low cost and commercial availability. scilit.com The acidic nature of CSA facilitates the dehydration step in the condensation reaction, leading to the formation of the quinoxaline ring. rsc.org

Heterogeneous and Nanocatalysis

Heterogeneous and nanocatalysts offer significant advantages in terms of reusability, ease of separation, and environmental friendliness. Various solid acid catalysts and nanocatalysts have been developed for quinoxaline synthesis.

Heterogeneous Catalysis: Alumina-supported heteropolyoxometalates, such as those containing molybdophosphovanadates (e.g., AlCuMoVP), have been used as reusable catalysts for the synthesis of quinoxaline derivatives. nih.gov These reactions are typically performed at room temperature in a solvent like toluene, with the catalyst being easily recoverable by simple filtration. nih.gov While a broad range of substituted 1,2-phenylenediamines and diketones are reactive under these conditions, this general method can be applied to the synthesis of 6,7-Dimethyl-2-phenylquinoxaline. nih.gov Dowex 50W, a cation exchange sulfonic acid-based resin, also serves as an efficient and reusable heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-diketones in aqueous medium under reflux. researchgate.net

Nanocatalysis: Nanostructured catalysts, such as pyrophosphate Na₂PdP₂O₇, have been employed for the efficient synthesis of quinoxalines. nih.gov These reactions proceed at ambient temperature in green solvents like ethanol, offering good to excellent yields and short reaction times. nih.gov The high surface area and specific catalytic sites of nanocatalysts contribute to their high efficiency. Zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles have also been described as an eco-friendly and economically viable catalyst for the one-pot synthesis of related heterocyclic structures, suggesting their potential applicability in quinoxaline synthesis. mdpi.comresearchgate.net

Table 2: Comparison of Heterogeneous and Nanocatalysts for Quinoxaline Synthesis

| Catalyst Type | Catalyst Example | Solvent | Temperature | Key Advantages |

| Heterogeneous | Alumina-supported Molybdophosphovanadates | Toluene | Room Temp. | Reusable, mild conditions. nih.gov |

| Heterogeneous | Dowex 50W | Water | Reflux | Reusable, eco-friendly solvent. researchgate.net |

| Nanocatalyst | Na₂PdP₂O₇ | Ethanol | Room Temp. | High efficiency, green solvent, mild conditions. nih.gov |

| Nanocatalyst | Zinc Ferrite (ZnFe₂O₄) | Solvent-free | Reflux | Eco-friendly, economical for large-scale production. mdpi.comresearchgate.net |

Manganese-Complex Catalysis

Manganese, being an earth-abundant and low-cost metal, has garnered attention for sustainable catalysis. Manganese(I)-catalyzed synthesis of quinoxalines from 1,2-diaminobenzenes and 1,2-diols via an acceptorless dehydrogenative coupling (ADC) reaction has been reported. encyclopedia.pub This method provides an atom-economical route to quinoxalines. encyclopedia.pub Although a specific example for 6,7-Dimethyl-2-phenylquinoxaline is not detailed, the general protocol using a manganese salt and a phosphine-free NNN-tridentate ligand is applicable. encyclopedia.pub Additionally, manganese(II) complexes with ligands like 6,7-dicycanodipyrido[2,2-D:2',3'-f]quinoxaline have been synthesized and characterized, indicating the compatibility of the quinoxaline core with manganese coordination, which is relevant for developing catalytic cycles. nih.gov The oxidation of a CH₂ group adjacent to a pyridine (B92270) ring has been achieved using a manganese catalyst, showcasing its utility in related heterocyclic chemistry. rsc.org

Iridium-Complex Catalysis

Iridium complexes are powerful catalysts for a variety of organic transformations, including the synthesis of N-heterocycles. A cooperative iridium complex has been utilized for the synthesis of quinoxalines in water from bio-renewable alcohols and diamines. mdpi.com This method is highly efficient and operates under environmentally benign conditions. The synthesis of various quinoxaline derivatives has been achieved, and the methodology can be extended to the preparation of 6,7-Dimethyl-2-phenylquinoxaline. mdpi.comsigmaaldrich.com The development of iridium(III) complexes with 2-phenylquinoxaline-derived ligands for applications in phosphorescent materials also contributes to the understanding of the interaction between iridium and the quinoxaline scaffold, which is crucial for catalyst design. nih.gov

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for 6,7-Dimethyl-2-phenylquinoxaline has increasingly focused on the principles of green chemistry. Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Use of Greener Solvents: Many modern synthetic protocols for quinoxalines employ water or ethanol as the reaction medium, which are considered green solvents due to their low toxicity and environmental impact. nih.govresearchgate.netresearchgate.net The use of water as a solvent is particularly advantageous as it is non-flammable, readily available, and safe to handle. researchgate.net

Reusable Catalysts: The application of heterogeneous and nanocatalysts, such as alumina-supported heteropolyoxometalates, Dowex 50W, and various nanoparticles, aligns with green chemistry principles by allowing for catalyst recovery and reuse, thus minimizing waste. nih.govresearchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis has been explored as an energy-efficient method for preparing quinoxalines, often leading to shorter reaction times and higher yields compared to conventional heating. arkat-usa.org Reactions conducted at room temperature also contribute to energy conservation. nih.govnih.govresearchgate.net

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste. Several one-pot methods have been developed for the synthesis of quinoxaline derivatives, which are applicable to the preparation of 6,7-Dimethyl-2-phenylquinoxaline.

A common one-pot approach involves the reaction of a 1,2-diamine with an α-hydroxy ketone in a suitable solvent like glacial acetic acid, which can be performed under either thermal conditions or microwave irradiation. arkat-usa.orgumich.edu This method obviates the need to first oxidize the α-hydroxy ketone to a 1,2-dicarbonyl compound.

Another one-pot strategy involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with two equivalents of an aldehyde and a cyanide source, although this typically leads to different substitution patterns. More relevant to the target compound is the direct condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable phenyl-containing 1,2-dicarbonyl precursor in a single step. mdpi.com The use of nanocatalysts, such as zinc ferrite, in a one-pot, three-component reaction of a diamine, an aldehyde, and another reagent has been demonstrated for related heterocycles and highlights a promising direction for the efficient one-pot synthesis of 6,7-Dimethyl-2-phenylquinoxaline. mdpi.comresearchgate.net

Spectroscopic and Structural Elucidation Methodologies for 6,7 Dimethyl 2 Phenylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 6,7-Dimethyl-2-phenylquinoxaline, both ¹H and ¹³C NMR spectroscopy provide essential data for confirming the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. Based on the structure of 6,7-Dimethyl-2-phenylquinoxaline, the following proton signals are expected:

Aromatic Protons: Signals for the protons on the phenyl ring and the quinoxaline (B1680401) core would appear in the aromatic region, typically between 7.0 and 9.5 ppm. The protons on the phenyl group would likely appear as a multiplet, while the two singlets would correspond to the protons at the C5 and C8 positions of the quinoxaline ring. Another singlet corresponds to the proton at the C3 position.

Methyl Protons: The two methyl groups at the C6 and C7 positions are chemically equivalent and would produce a single, sharp signal (a singlet) in the aliphatic region, generally around 2.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Spectroscopic data for 6,7-dimethyl-2-phenylquinoxaline has been reported in scientific literature. rsc.org The observed chemical shifts confirm the carbon framework of the molecule. rsc.orgrsc.org

Interactive Table: ¹³C NMR Spectroscopic Data for 6,7-Dimethyl-2-phenylquinoxaline (Data sourced from supplementary materials of a Royal Society of Chemistry publication. rsc.orgrsc.org)

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Quaternary Carbons (C=N, C-C) | 153.5, 151.7, 141.6, 141.0, 137.0, 130.5 |

| Aromatic CH Carbons | 130.0, 129.0, 128.8, 127.5 |

| Methyl Carbons (-CH₃) | 20.5 |

Note: Specific assignments for each carbon atom require more detailed 2D NMR experiments, but the listed shifts are consistent with the proposed structure.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For 6,7-Dimethyl-2-phenylquinoxaline, the molecular formula is C₁₆H₁₄N₂. nih.govncats.io The calculated molecular weight is approximately 234.29 g/mol . nih.govncats.io In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 234. nih.gov A smaller peak at m/z 235, the M+1 peak, is also present due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation pattern provides clues to the molecule's structure. A notable fragment is observed at m/z 103, which could correspond to a benzonitrile (B105546) cation [C₆H₅CN]⁺, suggesting a cleavage and rearrangement of the phenyl-substituted quinoxaline ring. nih.gov

Interactive Table: Key Mass Spectrometry Data for 6,7-Dimethyl-2-phenylquinoxaline

| m/z Value | Interpretation | Reference |

| 234 | Molecular Ion Peak [M]⁺ | nih.gov |

| 235 | M+1 Isotope Peak | nih.gov |

| 103 | Fragment Ion | nih.gov |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific experimental IR data for 6,7-Dimethyl-2-phenylquinoxaline is not detailed in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure.

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Bands corresponding to the methyl (CH₃) groups would appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

C=N and C=C Stretching: The carbon-nitrogen double bonds of the pyrazine (B50134) ring and the carbon-carbon double bonds of the aromatic rings will show a series of medium to strong absorptions in the 1620-1450 cm⁻¹ region. nih.gov

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are expected in the 900-675 cm⁻¹ region, which can sometimes help determine the substitution pattern of the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

A search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for the isolated compound 6,7-Dimethyl-2-phenylquinoxaline. However, a related, larger star-shaped molecule, 1,3,5-tris[(6,7-dimethyl-3-phenyl)quinoxaline-2-yl]benzene, which contains the target molecule as a structural unit, has been successfully crystallized and analyzed. researchgate.net The study of this larger assembly revealed that it can form crystals in both monoclinic and orthorhombic systems, indicating that the 6,7-dimethyl-2-phenylquinoxaline moiety is amenable to crystallization under specific conditions. researchgate.net Further research is required to determine the specific crystal structure of the individual compound.

Theoretical and Computational Investigations of Quinoxaline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the properties of molecules like 6,7-Dimethyl-2-phenylquinoxaline. DFT calculations can provide a wealth of information about the molecule's geometry, electronic distribution, and chemical reactivity.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoxaline (B1680401) derivatives, these energy levels influence their potential applications, such as in corrosion inhibition, by determining their ability to donate or accept electrons to a metal surface. researchgate.net The energy of the HOMO is associated with the ionization potential, while the LUMO energy is related to the electron affinity.

Calculations for a related dithiocarbazate Schiff base showed HOMO and LUMO energy values of -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which indicates high chemical reactivity and polarizability. nih.gov Similar calculations for 6,7-Dimethyl-2-phenylquinoxaline would be essential to characterize its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Schiff Base Compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Prediction of Excitation Energies and Spectroscopy using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. q-chem.combenasque.org It is a primary tool for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. q-chem.com For 6,7-Dimethyl-2-phenylquinoxaline, TD-DFT can predict its UV-Vis spectrum, which is crucial for understanding its photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional. uci.edu For organic molecules, TD-DFT has been shown to reproduce experimental excitation energies with an average error of only 0.06 eV, making it a reliable method for simulating absorption spectra. cnr.it

Fukui Functions and Reactivity Prediction

Fukui functions are used within the framework of DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function helps in identifying which atoms in 6,7-Dimethyl-2-phenylquinoxaline are most likely to donate electrons (nucleophilic attack) and which are most likely to accept electrons (electrophilic attack). This information is particularly valuable in understanding the mechanisms of chemical reactions involving this compound.

Molecular Dynamics and Monte Carlo Simulations in Adsorption and Interaction Studies

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecules over time. In the context of 6,7-Dimethyl-2-phenylquinoxaline, these simulations can be used to investigate its adsorption and interaction with surfaces or other molecules.

For instance, in the field of corrosion inhibition, MD simulations can model the adsorption of quinoxaline derivatives onto a metal surface in a corrosive environment. These simulations provide insights into the adsorption energy, the orientation of the molecule on the surface, and the nature of the interactions (physisorption or chemisorption). researchgate.net Similarly, MC simulations can be employed to explore the conformational space of the molecule and identify the most stable adsorption configurations.

Quantitative Structure-Property Relationship (QSPR) Theory for Property Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. For quinoxaline derivatives, QSPR models have been developed to predict their corrosion inhibition efficiency. researchgate.netconsensus.app

These models typically use quantum chemical descriptors obtained from DFT calculations, such as HOMO and LUMO energies, dipole moment, and various reactivity indices, as independent variables. By establishing a mathematical relationship between these descriptors and the observed property, QSPR models can be used to predict the properties of new, untested compounds. digitaloceanspaces.com This approach can significantly accelerate the discovery and design of new quinoxaline derivatives with desired properties.

Conformation Studies and Empirical Energy Calculations

The three-dimensional conformation of a molecule plays a significant role in its biological activity and material properties. Conformational analysis of 6,7-Dimethyl-2-phenylquinoxaline can be performed using empirical energy calculations, often as part of molecular mechanics methods. These studies involve systematically rotating the rotatable bonds in the molecule to generate different conformers and then calculating their relative energies to identify the most stable structures.

Understanding the preferred conformation of the phenyl group relative to the quinoxaline core is crucial for predicting how the molecule will interact with biological targets or pack in a solid-state material. These studies are essential for rational drug design and materials science applications involving this compound. nih.govnih.gov

Investigation of 6,7-Dimethyl-2-phenylquinoxaline for Nonlinear Optical Properties Remains an Unexplored Area of Research

Despite the growing interest in quinoxaline derivatives for their potential applications in various fields, a thorough review of scientific literature reveals a significant gap in the investigation of the nonlinear optical (NLO) properties of the specific compound 6,7-Dimethyl-2-phenylquinoxaline . Computational and theoretical studies, which are pivotal in predicting and understanding the NLO behavior of molecules, appear to have not yet been applied to this particular derivative.

While the broader family of quinoxalines has been the subject of numerous studies exploring their synthesis and biological activities, including as antileishmanial, antitrypanosomal, and PARP-1 inhibitor agents, the specific exploration of 6,7-Dimethyl-2-phenylquinoxaline for its NLO characteristics is absent from published research. sigmaaldrich.comresearchgate.net General information regarding its chemical structure and its role as a geroprotector is available, but this does not extend to the specialized area of nonlinear optics. nih.gov

Theoretical investigations into other quinoxaline derivatives have shown that the quinoxaline scaffold can be a promising component for NLO materials. nih.govevitachem.com These studies often employ density functional theory (DFT) to calculate properties such as hyperpolarizability (β), which is a measure of the NLO response of a molecule. nih.gov For instance, research on different quinoxaline derivatives has highlighted how structural modifications can influence their electronic and optical properties. researchgate.net However, without specific computational data for 6,7-Dimethyl-2-phenylquinoxaline, any discussion of its potential NLO properties would be purely speculative.

The investigation of NLO properties typically involves detailed computational analysis and experimental validation, such as second-harmonic generation (SHG) measurements. The absence of any such data in the scientific literature for 6,7-Dimethyl-2-phenylquinoxaline means that no data tables or detailed research findings can be presented.

Biological Activity and Medicinal Chemistry Research on 6,7 Dimethyl 2 Phenylquinoxaline

Kinase Inhibition Activities

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Quinoxaline (B1680401) derivatives have been identified as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase binding site, making them attractive candidates for developing targeted therapies. nih.gov

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. nih.gov Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are found in approximately one-third of patients with acute myeloid leukemia (AML), correlating with a poor prognosis. haematologica.org This has made FLT3 an important therapeutic target for AML. nih.govnih.gov

Quinoxaline derivatives have emerged as a promising scaffold for the development of FLT3 inhibitors. nih.gov While specific studies on 6,7-Dimethyl-2-phenylquinoxaline are not extensively detailed in this context, the broader class of quinoxalines shows significant potential. For instance, research has led to the discovery of potent FLT3 inhibitors that can selectively inhibit the proliferation of AML cell lines positive for FLT3-ITD, such as MV4-11 and MOLM-13. nih.gov These inhibitors can suppress FLT3-mediated signaling pathways, induce apoptosis, and arrest the cell cycle. nih.gov The development of FLT3 inhibitors is considered a promising strategy for improving response rates in the high-risk subtype of AML characterized by the t(6;9) translocation, which frequently harbors FLT3-ITD mutations. haematologica.org

The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases. Its overexpression or mutation can lead to uncontrolled cell proliferation and is associated with various cancers, including lung, breast, and epidermal tumors. nih.govgoogle.com Consequently, EGFR kinase inhibitors are a cornerstone of treatment for certain EGFR-positive cancers. pnrjournal.com

The quinoxaline and its bioisostere, the quinazoline (B50416), are key structural motifs in many EGFR inhibitors. pnrjournal.comresearchgate.net Research has shown that 6,7-disubstituted quinazoline derivatives, which are structurally analogous to 6,7-Dimethyl-2-phenylquinoxaline, exhibit potent EGFR inhibitory activity. For example, a series of novel 6,7-dimorpholinoalkoxy quinazoline derivatives demonstrated significant antiproliferative effects against tumor cells expressing both wild-type and mutant EGFR. nih.gov One compound from this series, 8d , showed remarkable inhibitory activity against EGFR tyrosine kinase (EGFR-TK) with IC₅₀ values of 7.0 nM for the wild type and 9.3 nM for the T790M mutant. nih.gov Similarly, quinoxalinone derivatives have been identified as a novel scaffold for inhibiting the resistant EGFR (L858R/T790M/C797S) mutant, with some compounds showing inhibitory activity in the nanomolar range. nih.gov

Platelet-derived growth factor receptors (PDGFRs), specifically PDGFR-α and PDGFR-β, are cell surface tyrosine kinase receptors that play a crucial role in cell growth, differentiation, and development. medchemexpress.com Overactivation of PDGFR signaling is implicated in the pathogenesis of various cancers and other proliferative diseases, making it a key therapeutic target. huji.ac.ilnih.gov

Quinoxaline-related structures have been instrumental in developing PDGFR inhibitors. nih.gov The tyrphostin AG 1296, a selective PDGFR kinase inhibitor, demonstrates how this class of compounds can effectively block receptor signaling. huji.ac.il This inhibition is competitive with ATP for the inactive form of the receptor. huji.ac.il Selective PDGFR tyrosine kinase inhibitors have been shown to inhibit the migration and proliferation of vascular smooth muscle cells, a key process in diseases like atherosclerosis and restenosis. nih.gov Furthermore, the selective PDGFR inhibitor CP-673451 has been shown to induce apoptosis in cholangiocarcinoma cells by suppressing the PI3K/Akt/Nrf2 pathway and increasing reactive oxygen species (ROS). mdpi.com While direct data on 6,7-Dimethyl-2-phenylquinoxaline is limited, the established activity of structurally similar compounds underscores the potential of the quinoxaline scaffold in targeting PDGFR. nih.gov

Anticancer Activities and Antitumor Potential of Quinoxaline Derivatives

The quest for more effective and safer anticancer drugs has highlighted quinoxaline and its derivatives as a novel class of chemotherapeutic agents with activity against a variety of tumors. nih.govnih.gov Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. mdpi.comtandfonline.com

A significant challenge in cancer treatment is the presence of hypoxic (low oxygen) cells within solid tumors, which are often resistant to conventional chemotherapy and radiation. semanticscholar.orgnih.gov This has driven the development of bioreductive drugs that are selectively activated to toxic species under hypoxic conditions. semanticscholar.org

Quinoxaline 1,4-di-N-oxides have been identified as potent and highly selective hypoxic cytotoxins. nih.govresearchgate.net The selective toxicity is influenced by the substituents on the quinoxaline ring. nih.gov For example, a study comparing several quinoxaline 1,4-di-N-oxide derivatives found that the 6,7-dichloro substituted compound was a potent cytotoxin under hypoxic conditions. nih.gov Another study synthesized a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides with various substituents at the 6- and/or 7- positions and found that the 6,7-dichloro and 6,7-difluoro derivatives were the most potent cytotoxins, being 30-fold more potent than the reference compound Tirapazamine. nih.gov In contrast, the 6,7-dimethyl derivative was among the least potent, indicating that electron-withdrawing groups at these positions enhance hypoxic selectivity and potency. nih.gov These agents can also inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia. nih.govmdpi.com

| Quinoxaline 1,4-di-N-oxide Derivative | Potency in Hypoxia | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

|---|---|---|---|

| 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) | 1 µM | 100 | nih.gov |

| 2-benzoyl-3-phenyl derivative (BPQ) | 20 µM | 40 | nih.gov |

| 6,7-dichloro-3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide | High | High | nih.gov |

| 6,7-dimethyl-3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxide | Low | Low | nih.gov |

Quinoxaline derivatives have demonstrated broad antiproliferative activity against a range of human cancer cell lines. mdpi.comtandfonline.com Their ability to inhibit cancer cell growth is a well-documented aspect of their antitumor potential. mdpi.comnih.gov

Studies have shown that quinoxaline-based compounds can be highly cytotoxic to various tumor cell lines. For instance, certain quinoxaline derivatives exhibited potent anti-proliferative effects against prostate cancer (PC-3) and liver cancer (HepG2) cells, with IC₅₀ values in the low micromolar range. tandfonline.com One such derivative, identified as compound IV , not only showed an IC₅₀ of 2.11 µM against PC-3 cells but also induced apoptosis by arresting the cell cycle and inhibiting topoisomerase II. tandfonline.com Another study synthesized three series of quinoxaline derivatives and found several compounds with promising activity against human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines. mdpi.com Compound VIIIc from this series was particularly effective against the HCT116 cell line and was shown to induce cell cycle arrest at the G2/M phase. mdpi.com

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Compound IV (quinoxaline-based) | PC-3 (Prostate) | 2.11 µM | Topo II inhibition, Apoptosis induction | tandfonline.com |

| Compound III (quinoxaline-based) | PC-3 (Prostate) | 4.11 µM | Topo II inhibition, Apoptosis induction | tandfonline.com |

| Compound VIIIc (quinoxaline derivative) | HCT116 (Colon) | Promising | Cell cycle arrest at G2/M | nih.govmdpi.com |

| Compound 6x (quinazoline derivative) | PC3, BGC823, Bcap37 | 3.1 - 6.2 µM | Induces apoptosis | nih.gov |

Multidrug Resistance (MDR) Modulation

While research directly investigating 6,7-Dimethyl-2-phenylquinoxaline as a multidrug resistance (MDR) modulator is not extensively documented in the provided results, the broader class of quinoxaline derivatives has shown promise in overcoming MDR in cancer cells. A series of 3-aryl/hetarylquinoxaline-2-carbonitrile-1,4-dioxides demonstrated potent cytotoxicity against various MDR cells. nih.gov Specifically, these quinoxaline-1,4-dioxides were effective against different cancer cell lines, indicating their potential to circumvent drug resistance mechanisms. nih.gov One compound from this series, 2g, was identified as a lead compound for developing new antitumor agents that can overcome drug resistance. nih.gov

Antimicrobial Properties of Quinoxaline Derivatives

The quinoxaline scaffold is a key component in a variety of compounds exhibiting a wide range of antimicrobial activities. nih.govrsc.orgmdpi.combenthamdirect.combenthamdirect.com These derivatives have been recognized for their potential as antibacterial, antifungal, and antiviral agents. nih.govrsc.orgbenthamdirect.combenthamdirect.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Quinoxaline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com In one study, newly synthesized quinoxaline derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative), with some compounds showing promising activity. nih.gov Another study reported that certain 2,3-diaminoquinoxaline derivatives exhibited significant antibacterial activity against various bacterial strains. tandfonline.com Specifically, compound 4c from this series showed antibacterial activity with inhibition zones ranging from 10.5 to 14.89 mm against all tested strains except A. niger. tandfonline.com Furthermore, some quinoxaline derivatives have been found to be effective against plant pathogenic bacteria. rsc.orgnih.gov For instance, compound 5k displayed good antibacterial activity against Acidovorax citrulli. rsc.orgnih.gov

Antifungal Activity

The antifungal properties of quinoxaline derivatives have been a significant area of research. rsc.orgnih.govmdpi.comnih.govacs.orgnih.gov These compounds have been shown to be effective against a variety of fungal pathogens, including those affecting both humans and plants. rsc.orgnih.govnih.gov For example, 3-hydrazinoquinoxaline-2-thiol (B1673409) showed high efficacy against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In the realm of agricultural applications, certain quinoxaline derivatives have exhibited potent activity against plant pathogenic fungi like Rhizoctonia solani. rsc.orgnih.gov Specifically, compounds 5j and 5t were found to be more effective than the commercial fungicide azoxystrobin (B1666510) against this pathogen. rsc.orgnih.gov Another study highlighted that 6,7-dimethyl substitutions on the quinoxaline benzene (B151609) ring generally maintained the antifungal activity levels of the compounds. nih.gov

A study on novel quinoxaline-triazole compounds revealed that compound 5d was active against Candida glabrata and Candida krusei with a MIC90 of 2 μg/mL, which is a promising result compared to fluconazole. acs.org Additionally, a series of quinoxaline-2-oxyacetate hydrazide derivatives showed remarkable inhibitory activities against several plant pathogenic fungi, with some compounds surpassing the efficacy of the commercial fungicide ridylbacterin. mdpi.com

Antiviral Activity (e.g., Anti-HIV, Antiherpes)

The quinoxaline scaffold is a promising core for the development of antiviral agents, with activity reported against a range of viruses including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.govnih.govresearchgate.netijsrch.com The planar polyaromatic system of quinoxaline derivatives makes them good candidates for targeting viral proteins. nih.gov

In the context of anti-HIV research, a quinoxaline derivative, S-2720, was identified as a potent inhibitor of HIV-1 reverse transcriptase (RT) and viral replication. researchgate.netnih.gov This non-nucleoside RT inhibitor showed no toxic effects in mice, suggesting its potential for further development as a therapeutic agent for HIV-1 infection. nih.gov

Regarding anti-herpes activity, a study on new rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives found that one compound, 1-(4-chloro-8-methyl rsc.orgnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, exhibited the highest antiviral activity against Herpes simplex virus. nih.gov Another study evaluated a series of 5H-indolo-(2,3-b) quinoxaline derivatives and found that one compound demonstrated promising antiviral activity against Herpes Simplex Virus type 1, Human Cytomegalovirus, and Varicella-Zoster virus. ijsrch.com

Antitubercular Activity and DprE1 Enzyme Inhibition

Quinoxaline derivatives have emerged as a significant class of compounds with antitubercular activity. mdpi.comjocpr.comunav.edu A key target for these compounds is the enzyme decaprenyl-phosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. researchgate.netacs.org

Research has identified 2-carboxyquinoxalines as noncovalent inhibitors of DprE1. acs.org A lead compound, Ty38c, was found to be bactericidal against replicating Mycobacterium tuberculosis and active against intracellular bacteria. acs.org Structure-activity relationship studies have led to the generation of a family of DprE1 inhibitors with varying potencies. acs.org Furthermore, a ligand-based drug design strategy focusing on 2,3-diaryl-quinoxalines has been employed to discover novel DprE1 inhibitors, indicating the potential of this scaffold in developing new anti-TB drugs. researchgate.net In vitro screening of quinoxalin-2-one derivatives also revealed promising anti-tubercular activity for several compounds. jocpr.com

Anti-inflammatory Effects of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, making them a subject of interest for the development of new anti-inflammatory agents. benthamdirect.comnih.govunav.edunih.govnih.govsphinxsai.comtandfonline.com Their mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov

Studies have shown that certain quinoxaline derivatives can act as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. rsc.orgrsc.org For instance, novel quinoxaline derivatives were synthesized and found to be potent COX-2 inhibitors with good selectivity over COX-1. rsc.orgrsc.org Some of these compounds also exhibited dual inhibition of EGFR and COX-2, suggesting their potential as both anticancer and anti-inflammatory agents. rsc.orgrsc.org

In other research, quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced edema model. nih.govunav.edu One compound, in particular, showed a significant anti-inflammatory effect (41%) comparable to the reference drug indomethacin (B1671933) (47%). nih.govunav.edu Further studies on aminoalcohol-based quinoxaline small molecules, DEQX and OAQX, revealed that they possess anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Neuropharmacological Activities of Quinoxaline Derivatives

The quinoxaline scaffold is a recognized pharmacophore in the development of agents targeting the central nervous system. Researchers have explored its derivatives for various neuropharmacological effects.

Anticonvulsant Properties

There is no specific research detailing the anticonvulsant properties of 6,7-Dimethyl-2-phenylquinoxaline . However, the broader family of quinoxaline derivatives has shown promise in this area. Epilepsy, a major health concern, has driven the search for new and more effective anticonvulsant drugs. sigmaaldrich.com

Investigations into various quinoxaline derivatives have revealed significant anticonvulsant activity. For instance, a series of quinoxaline-2-one derivatives were synthesized and evaluated in a pentylenetetrazole (PTZ)-induced convulsion model in mice, with some compounds showing notable activity. nih.gov Docking studies for these derivatives suggested a correlation between their binding affinity and their in vivo anticonvulsant effects. nih.gov Another study focused on two novel sets of quinoxaline derivatives designed as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonists. sigmaaldrich.com Several of these compounds, including compounds 24 , 28 , 32 , and 33 , exhibited promising anticonvulsant activity with significant ED₅₀ values in the PTZ seizure model. sigmaaldrich.com The mechanism of action for these derivatives is thought to involve the AMPA receptor. sigmaaldrich.com

Furthermore, quinoxaline moieties are considered a core structure for compounds with potential antiepileptic activity, often by modulating GABAergic transmission. nih.govnih.gov For example, some quinazolin-4(3H)-one derivatives, a related class of compounds, have shown potent anticonvulsant effects in the PTZ model, which is specific for drugs influencing this neurotransmitter system. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinoxaline Derivatives

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Notes | Reference |

| 24 | Mice | PTZ-induced seizure | 37.50 | Showed promising activity. | sigmaaldrich.com |

| 28 | Mice | PTZ-induced seizure | 23.02 | Showed promising activity. | sigmaaldrich.com |

| 32 | Mice | PTZ-induced seizure | 29.16 | Showed promising activity. | sigmaaldrich.com |

| 33 | Mice | PTZ-induced seizure | 23.86 | Showed promising activity. | sigmaaldrich.com |

| 14f | Mice | PTZ-induced seizure | - | Showed the highest anticonvulsant activity in its series. | nih.gov |

Antidepressant Effects

Specific studies on the antidepressant effects of 6,7-Dimethyl-2-phenylquinoxaline are not available. However, research into the broader quinoxaline class indicates potential for treating depression.

One study synthesized a series of quinoxaline-2,3(1H,4H)-dione derivatives and evaluated them using the forced swimming test (FST). nih.gov The compound 5-hexyl-tetrazolo[1,5-a]quinoxalin-4(5H)-one (5d) demonstrated significant antidepressant activity, reducing immobility time by 64.27% at a 50 mg/kg dose. nih.gov Another compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a) , a novel 5-HT₃ receptor antagonist, also showed antidepressant-like effects in the FST in mice without affecting baseline locomotion. sigmaaldrich.com Furthermore, chronic administration of 6-nitro-2(1H)-quinoxalinone (NQu) produced notable antidepressant-like effects in the FST in rats. nih.gov The antidepressant potential of some derivatives is linked to their interaction with the serotonin (B10506) system, specifically as 5-HT₃ receptor antagonists. sigmaaldrich.com

Table 2: Antidepressant-like Activity of Selected Quinoxaline Derivatives

| Compound | Animal Model | Test | Key Finding | Reference |

| 5d | Mice | Forced Swim Test | Decreased immobility time by 64.27% at 50 mg/kg. | nih.gov |

| 4a | Mice | Forced Swim Test | Significantly decreased the duration of immobility. | sigmaaldrich.com |

| NQu | Rats | Forced Swim Test | Showed a comparative antidepressant effect to clomipramine. | nih.gov |

| SMIP004 | Mice | Tail Suspension Test, Forced Swim Test | Reversed stress-induced increase in immobility time. | nih.gov |

Other Therapeutic Potentials of Quinoxaline Derivatives

Beyond neuropharmacology, the quinoxaline scaffold has been explored for its potential in treating infectious diseases and metabolic disorders.

Antimalarial Activity

While there is no specific data on the antimalarial activity of 6,7-Dimethyl-2-phenylquinoxaline , numerous studies have highlighted the potential of the quinoxaline chemical family in combating malaria, a disease with growing drug resistance. nih.gov

Researchers have synthesized and tested various quinoxaline derivatives against Plasmodium falciparum, the most dangerous malaria parasite. nih.govrsc.org In one study, eighteen quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were evaluated, with compounds 1a and 2a showing the most potent activity. rsc.org Structure-activity relationship studies indicated that the presence of an enone moiety linked to the quinoxaline ring was important for activity. rsc.org Another study identified a series of quinoxaline-based compounds with potent activity against both laboratory strains and multi-drug resistant Cambodian isolates of P. falciparum. malariaworld.org Novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have also been synthesized and showed good antimalarial activity, with compounds 1n and 1p identified as the most potent candidates in their series. nih.gov

Antidiabetic Potential

There are no specific studies on the antidiabetic potential of 6,7-Dimethyl-2-phenylquinoxaline . However, the quinoxaline nucleus is considered a promising scaffold for developing new antidiabetic agents. mdpi.comthieme-connect.de

Research has focused on quinoxaline derivatives as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4), α-glucosidase, and secretory phospholipase A2 (sPLA2). mdpi.comnih.govncats.io A new set of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were found to be promising selective DPP-4 inhibitors and in vivo hypoglycemic agents. mdpi.com Another study designed novel quinoxaline-based inhibitors targeting sPLA2 and α-glucosidase, with compound 6a emerging as a potent sPLA2 inhibitor and compound 6c as an effective α-glucosidase inhibitor, outperforming the standard drug acarbose. ncats.io Furthermore, a series of quinoxalinone derivatives were synthesized, with compounds 5i and 6b showing strong hypoglycemic effects, potentially by modulating glucose transporters and alleviating cellular oxidative stress. nih.gov

Table 3: Antidiabetic Activity of Selected Quinoxaline Derivatives

| Compound | Target/Assay | Activity | Key Finding | Reference |

| 9a, 10a, 10f, 10g | DPP-4 Inhibition | Inhibitor | Significant DPP-4 suppression activity. | mdpi.com |

| 6a | sPLA2 Inhibition | IC₅₀ = 0.0475 µM | Potent inhibitor. | ncats.io |

| 6c | α-glucosidase Inhibition | IC₅₀ = 0.0953 µM | More effective than acarbose. | ncats.io |

| 5i, 6b | Hypoglycemic Activity | In vitro | Comparable to pioglitazone. | nih.gov |

Antiparasitic Activity (e.g., Trypanosomiasis, Leishmaniasis, Amoebiasis, Trichomoniasis)

There is a lack of specific research on the antiparasitic activity of 6,7-Dimethyl-2-phenylquinoxaline . However, quinoxaline derivatives, particularly those with N-oxide groups, have demonstrated broad-spectrum antiparasitic properties. nih.gov

Quinoxaline di-N-oxides (QdNOs) have shown activity against a range of protozoa, including Trypanosoma cruzi (causes Chagas disease), Leishmania mexicana, and Trichomonas vaginalis. nih.gov Recent studies have also investigated their effects on Entamoeba histolytica, the parasite responsible for human amoebiasis. These compounds were found to induce morphological changes, increase reactive oxygen species, and inhibit thioredoxin reductase activity in the parasite. nih.gov Additionally, some bis-pyrrolo[1,2-a]quinoxaline derivatives, while being potent antimalarials, were also tested against Leishmania donovani, though they showed a more selective antiplasmodial profile. nih.gov The broad antiparasitic potential of this chemical class makes it a valuable area for further drug discovery. nih.gov

Anthelmintic Applications

Research has identified 6,7-Dimethyl-2-phenylquinoxaline as a compound with potential anthelmintic properties, specifically against the parasitic nematode Haemonchus contortus, a significant threat to livestock. nih.govamazonaws.com In a screening of a compound library, 6,7-Dimethyl-2-phenylquinoxaline, also referred to as AG-1295, demonstrated notable activity against this parasite. nih.gov Dose-response evaluations on the motility of exsheathed third-stage larvae (xL3) of H. contortus determined its IC50 (half-maximal inhibitory concentration) to be 9.92 µM after 72 hours. nih.gov Further studies involving 14 analogs of this tetrahydroquinoxaline chemical series confirmed that all tested compounds exhibited inhibitory effects on the motility, development, and growth of the larvae. amazonaws.com

While the specific compound 6,7-Dimethyl-2-phenylquinoxaline has been highlighted, other quinoxaline derivatives have also been explored for their anthelmintic capabilities. A series of dihydroquinoxalino[2,3-b]quinoxalines were synthesized and tested, with 5,12-diacetyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline showing effectiveness against a broad range of helminths in sheep. nih.gov Additionally, novel series of quinoxaline-2,3-dione-6-sulphonyl benzimidazoles have shown potential anthelmintic activity against the earthworm Pheretima posthuma, indicating a broader interest in the quinoxaline scaffold for developing new anti-parasitic agents. jchps.comresearchgate.net

Geroprotective Role

Currently, there is limited specific research available in peer-reviewed scientific literature directly investigating the geroprotective (anti-aging) role of 6,7-Dimethyl-2-phenylquinoxaline. While the broader class of quinoxaline derivatives is studied for a wide array of biological activities, their potential impact on aging and longevity is not a well-documented area of research.

Mechanisms of Action (General for Quinoxaline Derivatives)

The diverse biological effects of quinoxaline derivatives stem from their ability to interact with various cellular targets and pathways. Their mechanisms of action are multifaceted and often depend on the specific substitution patterns on the quinoxaline core.

Binding Affinity to Target Enzymes or Receptors

Quinoxaline derivatives have demonstrated the ability to bind with high affinity to a range of enzymes and receptors, which is central to their therapeutic potential. A notable example is their activity as kinase inhibitors. The compound 6,7-Dimethyl-2-phenylquinoxaline (AG-1295) is a known protein tyrosine kinase (PTK) inhibitor that specifically targets the platelet-derived growth factor (PDGF) receptor kinase. nih.govresearchgate.net Other quinoxaline derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase implicated in cancer. ijrcs.org

Beyond kinase inhibition, quinoxalines have been shown to target other critical enzymes. Certain derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. Molecular docking studies have also predicted the binding of quinoxaline derivatives to enzymes like α-amylase and α-glucosidase, which are relevant to managing diabetes, as well as acetylcholinesterase (AChE), a target in Alzheimer's disease research. This broad target affinity underscores the versatility of the quinoxaline scaffold in medicinal chemistry.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are widely used to predict and analyze the interactions between quinoxaline derivatives and their biological targets at the molecular level. These studies consistently show that the quinoxaline core and its substituents form stable complexes within the binding sites of target proteins.

Key interactions often include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For instance, in studies of EGFR inhibitors, docking revealed that quinoxaline derivatives fit into the ATP-binding pocket of the kinase domain. Similarly, when docked against DNA gyrase, an enzyme crucial for bacterial survival, quinoxaline compounds showed low binding energies and various interactions within the active site, suggesting a mechanism for their antibacterial effects. These computational studies are invaluable for understanding structure-activity relationships and for the rational design of new, more potent derivatives.

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Compound Class | Target Enzyme/Receptor | Key Findings |

|---|---|---|

| Quinoxaline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Strong binding affinity within the EGFR active site, suggesting potential as anticancer agents. ijrcs.org |

| Quinoxaline-2,3-dione-6-sulphonyl Benzimidazoles | Antimicrobial Target (unspecified) | Pronounced effect compared to plain quinoxaline-2,3-dione, indicating the importance of the benzimidazole (B57391) moiety. researchgate.net |

| Dihydroquinoxalino[2,3-b]quinoxalines | Anthelmintic Target (unspecified) | The diacetyl derivative was identified as the most promising compound in the series. nih.gov |

Prodrug Potential through N-Oxidation

A significant mechanism, particularly for antimicrobial and anticancer applications, is the prodrug strategy involving quinoxaline 1,4-di-N-oxides (QdNOs). These compounds are relatively stable and non-toxic on their own but can be activated under specific physiological conditions. The presence of the two N-oxide groups is often crucial for their biological activity.

In hypoxic (low oxygen) environments, such as those found in solid tumors or sites of anaerobic bacterial infection, QdNOs can undergo bioreduction. This enzymatic reduction process, often carried out by reductase enzymes, generates highly reactive radical species. These radicals can then induce cellular damage, primarily through the cleavage of DNA, leading to cell death. This targeted activation makes QdNOs a promising class of bioreductive prodrugs, as they can selectively exert their cytotoxic effects in diseased tissues while sparing healthy, well-oxygenated cells. The lack of these N-oxide groups often leads to a significant loss of antimycobacterial and other antimicrobial activities.

Structure-Activity Relationship (SAR) Studies for Quinoxaline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of quinoxaline derivatives influences their biological activity, guiding the design of more effective and specific therapeutic agents.

The quinoxaline nucleus is a versatile scaffold, and modifications at various positions can dramatically alter its pharmacological profile. The most common sites for substitution are positions 2, 3, 6, and 7.

Substitutions at C2 and C3: The groups attached to the pyrazine (B50134) ring at positions 2 and 3 are critical determinants of activity. For example, in the search for antimicrobial agents, introducing different anilino or phenylthio groups at these positions can confer good to moderate antibacterial activity. nih.gov Conversely, adding bulky groups like piperidino or morpholino can diminish this effect. nih.gov The nature of substituents also dictates the type of activity; for instance, certain groups may lead to anticancer properties while others result in anti-inflammatory effects.

Substitutions at C6 and C7: Modifications on the benzene ring, particularly at positions 6 and 7, also play a crucial role. SAR studies on anticancer quinoxalines have shown that introducing electron-withdrawing groups like halogens (e.g., chloro) or electron-donating groups (e.g., methyl) can modulate potency. For antichagasic (anti-Trypanosoma cruzi) quinoxaline 1,4-di-N-oxides, derivatives with electron-withdrawing fluoro groups at positions 6 and 7 were found to be the most active and selective.

Role of N-Oxides: As discussed previously, the presence of 1,4-di-N-oxide functionalities is a key structural feature for certain biological activities, especially antimicrobial and antitumor effects via bioreductive activation. The loss of one or both N-oxide groups often results in a dramatic decrease or complete loss of potency, highlighting their importance in the mechanism of action for this subclass of quinoxalines.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6,7-Dimethyl-2-phenylquinoxaline |

Impact of Substituent Electronic Properties on Activity

The electronic nature of substituents appended to the quinoxaline ring system plays a critical role in modulating the biological activity of the resulting derivatives. The interplay between electron-donating and electron-withdrawing groups can significantly influence a compound's potency and selectivity for specific biological targets.

Research into anticancer quinoxalines has demonstrated that the presence of electron-releasing groups, such as a methoxy (B1213986) group (-OCH₃), can be essential for activity. mdpi.com In one study, quinoxaline derivatives featuring -OCH₃ groups showed excellent activity against HeLa, SMMC-7721, and K562 cancer cell lines. mdpi.com Conversely, the replacement of these electron-releasing groups with electron-withdrawing groups like fluorine (-F) or even other electron-releasing groups like methyl (-CH₃) or ethyl (-C₂H₅) led to a decrease in activity. mdpi.com

In contrast, studies targeting kinase inhibition have revealed that electron-withdrawing substituents can be advantageous. In the development of inhibitors for Glycogen (B147801) Synthase Kinase 3β (GSK3β), a key target in neurodegenerative diseases, derivatives of 6,7-dimethyl quinoxaline bearing bromo or chloro functionalities were found to be highly selective. nih.gov Molecular modeling suggested that systematic adjustment of the electron density in the aromatic rings of the quinoxaline analogs was crucial for fine-tuning inhibitor efficacy. nih.gov This highlights that the optimal electronic properties of a substituent are highly dependent on the specific biological target. The methyl groups at the 6 and 7 positions of the core structure are also noted to influence the electronic properties and contribute to the compound's lipophilicity.

Table 1: Effect of Substituent Electronic Properties on Biological Activity

| Parent Scaffold | Substituent Type | Resulting Activity | Target |

| Quinoxaline | Electron-releasing (-OCH₃) | Essential for activity | HeLa, SMMC-7721, K562 cancer cells mdpi.com |

| Quinoxaline | Electron-withdrawing (-F) | Decreased activity | HeLa, SMMC-7721, K562 cancer cells mdpi.com |

| 6,7-Dimethyl quinoxaline | Electron-withdrawing (Bromo/Chloro) | High selectivity | GSK3β receptor nih.gov |

Influence of Substituent Position and Nature on Biological Profiles

The position and chemical nature of substituents on the 6,7-dimethyl-2-phenylquinoxaline scaffold are determinant factors for its biological profile, influencing not only potency but also selectivity and mechanism of action.

The spatial arrangement of atoms is crucial, as demonstrated in the development of c-Met kinase inhibitors. A quinoxaline derivative in its R-isomer configuration exhibited potent inhibitory activity (IC₅₀ = 6 nM), comparable to the control drug crizotinib. lookchem.com However, its corresponding S-isomer was 15-fold less active (IC₅₀ = 92 nM), underscoring that a specific stereochemical orientation is critical for effective binding and inhibition. lookchem.com

Furthermore, the nature of the substituent dictates the specific molecular interactions with the target protein. In the case of GSK3β inhibitors derived from 6,7-dimethyl quinoxaline, molecular docking studies revealed that the potency of bromo- and chloro-substituted compounds was driven by a key hydrogen bond with the VAL 135 residue in the receptor's active site. nih.gov The selectivity of these compounds was attributed to other non-covalent interactions between the derivative's aromatic nucleus and residues such as Arg 141 and Thr 138. nih.gov This illustrates how the nature of the substituent directly facilitates the specific interactions necessary for potent and selective biological activity. The methoxy groups on a related 6,7-dimethoxy-2-phenyl-quinoxaline structure are noted to enhance lipophilicity, which aids in the crossing of biological membranes. solubilityofthings.com

Table 2: Influence of Substituent Position and Nature

| Scaffold | Substituent Nature/Position | Biological Effect | Target/Interaction |

| Quinoxaline Derivative | R-isomer | Potent inhibition (IC₅₀ = 6 nM) | c-Met Kinase lookchem.com |

| Quinoxaline Derivative | S-isomer | 15-fold less activity (IC₅₀ = 92 nM) | c-Met Kinase lookchem.com |

| 6,7-Dimethyl quinoxaline | Bromo/Chloro substituent | Potency and high selectivity | GSK3β (H-bond with VAL 135; interactions with Arg 141/Thr 138) nih.gov |

| 6,7-Dimethoxy-2-phenyl-quinoxaline | 6,7-Dimethoxy groups | Enhanced lipophilicity | General membrane permeability solubilityofthings.com |

Applications in Materials Science and Advanced Technologies for Quinoxaline Derivatives

Organic Semiconductors and Optoelectronic Materials

There is no available research data to suggest that 6,7-Dimethyl-2-phenylquinoxaline has been synthesized or investigated for its properties as an organic semiconductor or optoelectronic material.

In the broader family of quinoxaline (B1680401) derivatives, compounds with different substitutions have been explored. For instance, the introduction of fluorine atoms, such as in 6,7-difluoro-2,3-diphenylquinoxaline, has been shown to enhance backbone coplanarity, improve carrier mobility, and reduce charge recombination in organic solar cell applications. evitachem.comnih.gov Furthermore, polymers incorporating a 6,7-dimethyl- evitachem.comsigmaaldrich.commerckmillipore.comthiadiazolo[3,4-g]quinoxaline unit have been studied as electron-transporting materials. nih.gov These examples underscore the potential of the quinoxaline core in organic electronics, though specific data for the 2-phenyl-6,7-dimethyl substituted variant is not present in the current body of scientific literature.

Electron Transport Materials (ETMs)

Specific studies on 6,7-Dimethyl-2-phenylquinoxaline for use as an electron transport material (ETM) are not found in published research. The utility of a quinoxaline derivative as an ETM is highly dependent on its functionalization. nih.gov While the quinoxaline structure is known for its potential in both hole and electron transport, research has focused on other derivatives. For example, polymers containing the 6,7-dimethyl- evitachem.comsigmaaldrich.commerckmillipore.comthiadiazolo[3,4-g]quinoxaline moiety have been investigated in the context of ETMs. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

There is no documented use or performance data of 6,7-Dimethyl-2-phenylquinoxaline in the fabrication of Organic Light-Emitting Diodes (OLEDs) or as an electroluminescent material. Research into quinoxaline-based materials for OLEDs has typically involved more complex structures designed to have specific photophysical properties, which have not included 6,7-Dimethyl-2-phenylquinoxaline.

Organic Field-Effect Transistors (OFETs)

Investigations into the application of 6,7-Dimethyl-2-phenylquinoxaline in Organic Field-Effect Transistors (OFETs) have not been reported in scientific literature. The development of quinoxaline-based materials for OFETs has centered on derivatives that exhibit favorable charge transport characteristics, but these studies have not included 6,7-Dimethyl-2-phenylquinoxaline.

Dye-Sensitized Solar Cells (DSSCs)

There is no evidence to suggest that 6,7-Dimethyl-2-phenylquinoxaline has been utilized as a component in Dye-Sensitized Solar Cells (DSSCs). The strong electron-accepting nature of the quinoxaline core makes its derivatives attractive as auxiliary acceptors and π-bridges in DSSCs. nih.gov However, research in this area has focused on other specifically functionalized quinoxaline compounds to optimize light absorption and electron transfer processes.

Advanced Sensor Technologies (e.g., pH Sensing, Anion/Cation Sensing)

While there is no specific research on 6,7-Dimethyl-2-phenylquinoxaline for sensor applications, a closely related compound, 6,7-Dimethyl-2,3-bis(2-pyridyl)-quinoxaline (BPQ), has shown promise in pH sensing. BPQ exhibits weak fluorescence in solution but enhanced emission in an aggregated state, a phenomenon known as aggregation-induced emission enhancement (AIEE). Its strong proton-capturing ability allows for reversible fluorescence switching in acidic and basic media, making it suitable for pH sensor development. evitachem.com This suggests that the 6,7-dimethylquinoxaline (B1295950) core could potentially be functionalized for sensing applications, though the 2-phenyl derivative remains unexplored in this context.

Fluorescent Materials and Aggregation-Induced Emission (AIE)

Quinoxaline derivatives have emerged as a significant class of compounds in the development of advanced fluorescent materials. While specific research on the fluorescent properties of 6,7-Dimethyl-2-phenylquinoxaline is not extensively documented in publicly available literature, the broader family of quinoxaline derivatives, particularly those with phenyl substitutions, has been the subject of detailed investigation for their unique photophysical behaviors, including aggregation-induced emission (AIE).

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.org This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a decrease in fluorescence intensity. The AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Studies on various quinoxaline derivatives have demonstrated their potential as AIE-active materials. For instance, a series of pyrrolidinylvinylquinoxaline (PVQ) derivatives bearing different substituents at the C2 position, including a phenyl group, have been shown to exhibit AIE characteristics. acs.orgacs.org These molecules were reported to be weakly fluorescent in good solvents but displayed a significant enhancement in fluorescence intensity upon the formation of nano-aggregates in solvent-water mixtures with high water content. acs.org The restriction of intramolecular rotation of the phenyl and other substituents in the aggregated state is a key factor contributing to the observed AIE phenomenon.

Similarly, certain 2,3-diphenylquinoxaline (B159395) amine derivatives have been investigated for their AIE properties. rsc.org These donor-acceptor-donor (D-A-D) type molecules showed the formation of nano-aggregates and enhanced solid-state emission, indicating their potential for applications in optoelectronic devices. rsc.org The photophysical properties of these compounds, including their emission wavelengths, can be tuned by modifying the peripheral amine groups. rsc.org

While direct experimental data for 6,7-Dimethyl-2-phenylquinoxaline is scarce, the established principles of AIE in structurally related quinoxaline derivatives suggest that it could potentially exhibit interesting solid-state luminescent properties. The presence of the phenyl group at the 2-position and the dimethyl-substituted benzene (B151609) ring provides a molecular architecture that could lead to restricted intramolecular motions upon aggregation, a prerequisite for AIE. However, without direct experimental evidence, this remains a hypothesis. Further research is necessary to explore the fluorescent and potential AIE characteristics of 6,7-Dimethyl-2-phenylquinoxaline.

Table 1: Aggregation-Induced Emission (AIE) Characteristics of Selected Pyrrolidinylvinylquinoxaline (PVQ) Derivatives

| Compound | Substituent at C2 | Emission in Solution | Emission in Aggregate State | Reference |

| PVQ-Phenyl | Phenyl | Weak | Strong | acs.org |

| PVQ-Pyrrolyl | Pyrrolyl | Weak | Strong | acs.org |

| PVQ-Indolyl | Indolyl | Weak | Strong | acs.org |

| PVQ-Methoxythienyl | Methoxythienyl | Weak | Strong | acs.org |

Role as Ligands in Metal Complex Formation

Quinoxaline and its derivatives can coordinate to a wide range of transition metals, including but not limited to copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), iron (Fe), and ruthenium (Ru). tandfonline.comnih.govmdpi.comisca.inscilit.net The coordination mode of quinoxaline ligands can vary depending on the substituents on the quinoxaline ring and the nature of the metal ion. They can act as monodentate, bidentate, or bridging ligands.

For example, 2-(2′-pyridyl)quinoxaline (pqx) is a well-studied bidentate ligand that combines the chelating ability of 2,2′-bipyridine with the bridging potential of quinoxaline. mdpi.com It has been used to synthesize a variety of first-row transition metal complexes with interesting magnetic and biological properties. mdpi.com Similarly, 2,3-di(2-pyridyl)quinoxaline (dpq) and its derivatives are known to form stable complexes with various metal ions, where the ligands can adopt different coordination modes. isca.inrsc.org